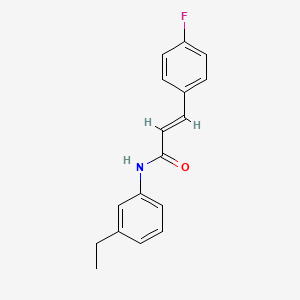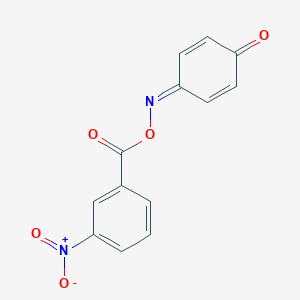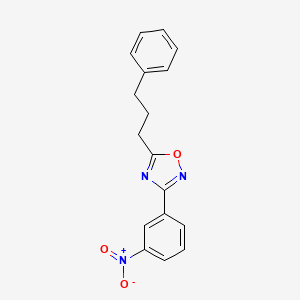
3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In addition, it has also been studied for its potential use as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of 3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole is not fully understood. However, studies suggest that this compound may exert its biological effects through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits a range of biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory, anticancer, and antibacterial properties. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a valuable tool for investigating various biological processes. However, a limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole. One area of interest is the development of novel derivatives with improved biological activities. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to a better understanding of its potential applications. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical applications.
Métodos De Síntesis
The synthesis of 3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole involves the reaction between 3-nitrobenzyl bromide and 3-phenylpropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-20(22)15-10-5-9-14(12-15)17-18-16(23-19-17)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYOZRFPVBYFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

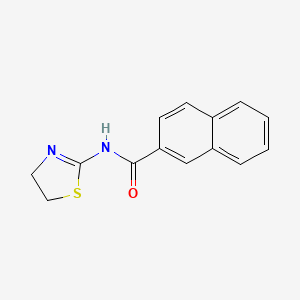
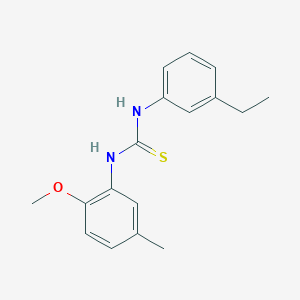
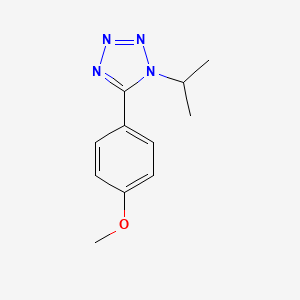

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)
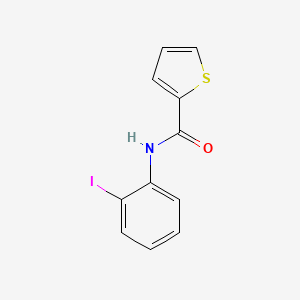

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)
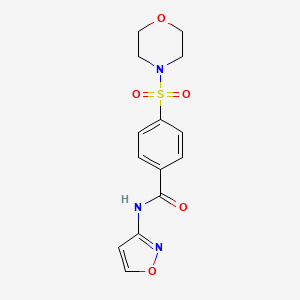
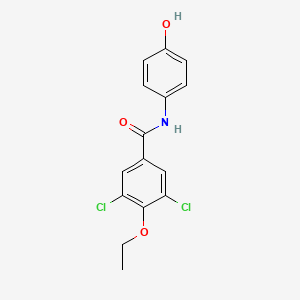
![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
